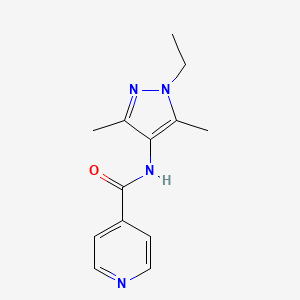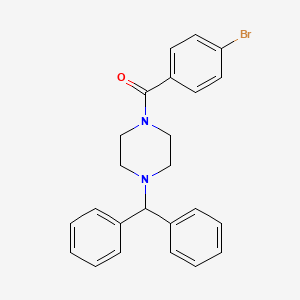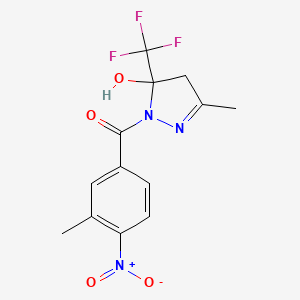![molecular formula C18H24N4O3S B6063142 methyl N-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6063142.png)
methyl N-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate, commonly known as MPTM, is a novel compound that has gained significant attention in the field of scientific research. MPTM is a member of the triazole family of compounds, which has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mechanism of Action
The mechanism of action of MPTM is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, cancer, and viral replication. MPTM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. MPTM has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Furthermore, MPTM has been shown to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
MPTM has been found to have a range of biochemical and physiological effects. In vitro studies have shown that MPTM can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MPTM has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Additionally, MPTM has been found to have antiviral activity against a range of viruses, including influenza and HIV.
Advantages and Limitations for Lab Experiments
MPTM has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. Additionally, MPTM has been extensively studied for its biological activity, making it a well-characterized compound for use in experiments. However, there are some limitations to the use of MPTM in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental setups. Additionally, MPTM has not been extensively studied for its toxicity, so caution should be exercised when using it in experiments.
Future Directions
There are several future directions for research on MPTM. One area of interest is the development of MPTM as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of MPTM as an anticancer agent, particularly for the treatment of solid tumors. Additionally, there is potential for the development of MPTM as an antiviral agent for the treatment of viral infections, such as influenza and HIV. Further research is needed to fully understand the mechanism of action of MPTM and its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of MPTM involves the reaction of N-methyl-N-[(tert-butoxycarbonyl)methionyl]glycine with 3-phenylpropyl azide in the presence of a copper catalyst. The resulting product is then deprotected with trifluoroacetic acid to yield MPTM. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
Scientific Research Applications
MPTM has been extensively studied for its potential as a therapeutic agent for a variety of diseases. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. MPTM has also been shown to have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, MPTM has been found to have antiviral activity against a range of viruses, including influenza and HIV.
properties
IUPAC Name |
methyl 4-methylsulfanyl-2-[[1-(3-phenylpropyl)triazole-4-carbonyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-25-18(24)15(10-12-26-2)19-17(23)16-13-22(21-20-16)11-6-9-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXGQYIDUBWMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=CN(N=N1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6063063.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6063075.png)
![7-(2,3-dichlorobenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063083.png)
![N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6063085.png)
![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B6063097.png)
![2-isopropyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6063101.png)

![N-(4-acetylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B6063125.png)
![ethyl 5-(3,4-dichlorobenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063130.png)
![2-(ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6063137.png)
![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6063148.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B6063170.png)
